Cas no 82294-70-0 (4-methyl-1,3-thiazole-5-carbaldehyde)

Il 4-metil-1,3-tiazolo-5-carbaldeide è un composto eterociclico contenente zolfo, caratterizzato dalla presenza di un gruppo aldeidico in posizione 5 e di un gruppo metilico in posizione 4 dell'anello tiazolico. Questo composto è ampiamente utilizzato come intermedio chiave nella sintesi organica, in particolare per la produzione di farmaci, agrochimici e materiali funzionali. La sua struttura reattiva lo rende particolarmente utile nelle reazioni di condensazione e formazione di legami carbonio-carbonio. Grazie alla sua elevata purezza e stabilità, è un reagente affidabile per applicazioni in chimica fine e ricerca farmaceutica. La sua solubilità in solventi organici comuni facilita l'integrazione in vari processi sintetici.
4-methyl-1,3-thiazole-5-carbaldehyde structure
82294-70-0 structure
Nome del prodotto:4-methyl-1,3-thiazole-5-carbaldehyde
Numero CAS:82294-70-0
MF:C5H5NOS
MW:127.164299726486
MDL:MFCD07368277
CID:60423
PubChem ID:581339

4-methyl-1,3-thiazole-5-carbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Methyl-5-thiazolecarboxaldehyde
    • FMT
    • 4-Methylthiazole-5-aldehyde
    • 4-methyl-5-formylthiazole
    • 4-Methylthiazole-5-carboxaldehyde
    • 4-methylthiazole-5-carbaldehyde
    • 4-Methyl-1,3-thiazole-5-carbaldehyde
    • 4-methylthiazole-5-carboxyaldehyde
    • 5-Formyl-4-methylthiazole
    • 4-METHYL-5-THIAZOLECARBALDEHYDE
    • 5-THIAZOLECARBOXALDEHYDE, 4-METHYL-
    • JJVIEMFQPALZOZ-UHFFFAOYSA-N
    • 4-Methyl-5-thiazolyl aldehyde
    • 4-Methyl-thiazole-5-carbaldehyde
    • 4-Methyl-5-thiazole carboxaldehyde
    • PubChem9927
    • 4-methyl-5-thiazolaldehyde
    • KSC497Q7T
    • SCHEM
    • 4-Methyl-5-thiazolecarboxaldehyde (ACI)
    • 4-Methyl-5-formyl-1,3-thiazole
    • EN300-93121
    • Z1079442366
    • SCHEMBL363540
    • A840295
    • 82294-70-0
    • BS-3762
    • DTXSID50342386
    • AM20100799
    • 4-METHYL-1,3-THIAZOLE-5-CARBOXALDEHYDE
    • Q-100839
    • FT-0641858
    • M1812
    • 4-Methylthiazole-5-carboxaldehyde, 97%
    • MFCD07368277
    • InChI=1/C5H5NOS/c1-4-5(2-7)8-3-6-4/h2-3H,1H
    • 4-Methyl-1,3-thiazole-5-carbaldehyde #
    • 5-Thiazolecarboxaldehyde 4-methyl
    • BB 0259236
    • AC-5584
    • CS-W011148
    • AKOS000265234
    • A864432
    • SY021358
    • GEO-01943
    • 4-methylthiazol-5-carboaldehyde
    • DB-028974
    • ALBB-006041
    • 4-Methyl-5-thiazolecarboxaldehyde; 4-Methyl-5-formyl-1,3-thiazole; 4-Methyl-5-formylthiazole
    • STK392203
    • 4-methyl-1,3-thiazole-5-carbaldehyde
    • MDL: MFCD07368277
    • Inchi: 1S/C5H5NOS/c1-4-5(2-7)8-3-6-4/h2-3H,1H3
    • Chiave InChI: JJVIEMFQPALZOZ-UHFFFAOYSA-N
    • Sorrisi: O=CC1=C(C)N=CS1

Proprietà calcolate

  • Massa esatta: 127.00900
  • Massa monoisotopica: 127.00918496g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 1
  • Complessità: 96.4
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 58.2
  • XLogP3: 1.1

Proprietà sperimentali

  • Colore/forma: Cristallo giallo pallido
  • Densità: 1.27
  • Punto di fusione: 74-78 °C (lit.)
  • Punto di ebollizione: 118°C/21mmHg(lit.)
  • Punto di infiammabilità: 91.8 °C
  • Indice di rifrazione: 1.601
  • Coefficiente di ripartizione dell'acqua: Slightly soluble in water.
  • PSA: 58.20000
  • LogP: 1.26400

4-methyl-1,3-thiazole-5-carbaldehyde Informazioni sulla sicurezza

  • Simbolo: GHS05
  • Prompt:avviso
  • Parola segnale:Danger
  • Dichiarazione di pericolo: H318
  • Dichiarazione di avvertimento: P280-P305 + P351 + P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 41
  • Istruzioni di sicurezza: S26-S39
  • Identificazione dei materiali pericolosi: Xi
  • Classe di pericolo:IRRITANT
  • Condizioni di conservazione:Inert atmosphere,2-8°C
  • Frasi di rischio:R41; R43

4-methyl-1,3-thiazole-5-carbaldehyde Dati doganali

  • CODICE SA:2934100090
  • Dati doganali:

    Codice doganale cinese:

    2934100090

    Panoramica:

    2934100090. Composti che strutturalmente contengono un anello tiazolo non fuso (idrogenato o no). IVA: 17,0%. Tasso di rimborso delle tasse: 9,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2934100090 altri composti contenenti un anello tiazolo non utilizzato (idrogenato o no) nella struttura IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:20,0%

4-methyl-1,3-thiazole-5-carbaldehyde Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
D404426-100g
4-Methyl-thiazole-5-carbaldehyde
82294-70-0 97%
100g
$450 2024-06-05
Enamine
EN300-93121-0.5g
4-methyl-1,3-thiazole-5-carbaldehyde
82294-70-0 95%
0.5g
$21.0 2024-05-21
abcr
AB246611-100g
4-Methyl-1,3-thiazole-5-carboxaldehyde; .
82294-70-0
100g
€128.10 2025-03-19
eNovation Chemicals LLC
D523589-25g
4-Methyl-5-thiazolecarboxaldehyde
82294-70-0 97%
25g
$130 2024-05-24
eNovation Chemicals LLC
Y1298784-5G
4-methyl-1,3-thiazole-5-carbaldehyde
82294-70-0 97%
5g
$75 2023-05-12
TRC
M331443-1g
4-Methylthiazole-5-carboxaldehyde
82294-70-0
1g
$ 58.00 2023-09-07
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY021358-25g
4-Methyl-5-thiazolecarbaldehyde
82294-70-0 >97%
25g
¥74.55 2024-07-10
TRC
M331443-10g
4-Methylthiazole-5-carboxaldehyde
82294-70-0
10g
$ 190.00 2023-09-07
Fluorochem
043360-500g
4-Methyl-5-thiazolecarboxaldehyde
82294-70-0 99%
500g
£572.00 2022-03-01
Enamine
EN300-93121-50.0g
4-methyl-1,3-thiazole-5-carbaldehyde
82294-70-0 95%
50.0g
$130.0 2024-05-21

4-methyl-1,3-thiazole-5-carbaldehyde Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  rt → -12 °C; -14 - -12 °C; 45 min, 12 °C
1.2 Reagents: Monosodium phosphate Solvents: Water ;  -7 - -5 °C; 4 h, -5 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
Riferimento
Synthesis of 4-methyl-5-thiazolecarboxaldehyde
Li, Yong-wei; et al, Hebei Gongye Keji, 2007, 24(3), 129-130

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: 1-Methylpiperazine ,  Vitride Solvents: Toluene ;  1 h, 25 °C
1.2 Solvents: Water
Riferimento
A facile and selective synthetic method for the preparation of aromatic dialdehydes from diesters via the amine-modified SMEAH reduction system
Hagiya, Kazutake; et al, Synthesis, 2003, (6), 823-828

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Ethanol ;  rt → 5 °C; 5 °C; 2 h, 5 °C → rt
1.2 2 h, rt → reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10, cooled
2.1 Reagents: Sodium nitrite ,  Sulfuric acid ,  Sodium hypophosphite Solvents: Water ;  rt → -5 °C; < 0 °C; 3 h, < 0 °C
3.1 Reagents: Sodium bicarbonate ,  Sodium hypochlorite Solvents: Water ;  rt → 0 °C; pH 8.6 - 9, 0 °C
3.2 Reagents: Lithium chloride ,  Potassium borohydride Solvents: Ethanol ;  3 h, rt → reflux; cooled
3.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
3.4 Reagents: Tempo ,  Potassium bromide ;  rt → 10 °C; 15 - 20 °C; 30 min, 15 - 20 °C
Riferimento
Study on the synthesis of 4-methyl-5-formylthiazole
Zhong, Wei-hui; et al, Gaoxiao Huaxue Gongcheng Xuebao, 2009, 23(3), 486-490

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Ethylene glycol
Riferimento
Thiamine analogs. I. β-(4-Methyl-5-thiazolyl)alanine
Buchman, Edwin R.; et al, Journal of the American Chemical Society, 1939, 61, 891-3

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, cooled; 4 h, 25 °C
2.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  2.5 h, < 40 °C; < 40 °C → 5 °C
2.2 Reagents: Water ;  15 min, < 15 °C
2.3 Reagents: Oxygen ,  Ozone Solvents: Methanol ,  Dichloromethane ;  200 min, -78 °C; -78 °C → -40 °C
2.4 Reagents: Sodium sulfite Solvents: Water ;  -40 °C → 25 °C
Riferimento
Concise Synthesis of Vinylheterocycles through β-Elimination under Solventless Phase Transfer Catalysis Conditions
Albanese, Domenico; et al, Organic Process Research & Development, 2008, 12(4), 736-739

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: tert-Butyl nitrite Catalysts: Dimethyl sulfoxide Solvents: Tetrahydrofuran ;  20 min, 30 °C; 1 h, 30 °C
Riferimento
Dimethyl sulfoxide-accelerated reductive deamination of aromatic amines with t-BuONO in tetrahydrofuran
Fang, Lu; et al, Journal of Chemical Research, 2018, 42(11), 579-583

Synthetic Routes 7

Condizioni di reazione
1.1 Solvents: Dimethylformamide ,  1,2-Dichloroethane ;  0.5 h, 0 °C; 0 °C → reflux; 4 h, reflux
2.1 Reagents: tert-Butyl nitrite Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  30 °C; 1 h, 30 °C
Riferimento
Study on the synthesis of 4-methyl-5-formylthiazole
Ye, Long-fei; et al, Jingxi Huagong Zhongjianti, 2015, 45(2), 23-25

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  Sodium hypochlorite Solvents: Water ;  rt → 0 °C; pH 8.6 - 9, 0 °C
1.2 Reagents: Lithium chloride ,  Potassium borohydride Solvents: Ethanol ;  3 h, rt → reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
1.4 Reagents: Tempo ,  Potassium bromide ;  rt → 10 °C; 15 - 20 °C; 30 min, 15 - 20 °C
Riferimento
Study on the synthesis of 4-methyl-5-formylthiazole
Zhong, Wei-hui; et al, Gaoxiao Huaxue Gongcheng Xuebao, 2009, 23(3), 486-490

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Triphosgene Solvents: 1,2-Dichloroethane ;  0.5 h, 0 - 5 °C
1.2 Solvents: 1,2-Dichloroethane ;  0 - 5 °C; 5 h, reflux; reflux → rt
1.3 Reagents: Water ;  0.5 h, cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
2.1 Reagents: Sodium nitrite ,  Sodium hypophosphite Solvents: Water ;  2 °C → rt; 3 h, rt
Riferimento
Synthesis of 4-methyl-5-formylthiazole
Liu, Yan-bin; et al, Zhejiang Huagong, 2012, 43(5), 22-25

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  cooled; < 20 °C; 1 h, < 20 °C; 4 h, 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 6
2.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  rt → -12 °C; -14 - -12 °C; 45 min, 12 °C
2.2 Reagents: Monosodium phosphate Solvents: Water ;  -7 - -5 °C; 4 h, -5 °C
2.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
Riferimento
Synthesis of 4-methyl-5-thiazolecarboxaldehyde
Li, Yong-wei; et al, Hebei Gongye Keji, 2007, 24(3), 129-130

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Zirconium dioxide ,  Chromium
Riferimento
Novel direct hydrogenation process of aromatic carboxylic acids to the corresponding aldehydes with zirconia catalyst
Yokoyama, T.; et al, Studies in Surface Science and Catalysis, 1994, 90, 47-58

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Diethyl ether
Riferimento
α-Amino-β-(4-methylthiazole-5) propionic acid, a possible precursor of aneurin
Harington, C. R.; et al, Journal of the Chemical Society, 1939, 443, 443-6

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: tert-Butyl nitrite Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  30 °C; 1 h, 30 °C
Riferimento
Study on the synthesis of 4-methyl-5-formylthiazole
Ye, Long-fei; et al, Jingxi Huagong Zhongjianti, 2015, 45(2), 23-25

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  2.5 h, < 40 °C; < 40 °C → 5 °C
1.2 Reagents: Water ;  15 min, < 15 °C
1.3 Reagents: Oxygen ,  Ozone Solvents: Methanol ,  Dichloromethane ;  200 min, -78 °C; -78 °C → -40 °C
1.4 Reagents: Sodium sulfite Solvents: Water ;  -40 °C → 25 °C
Riferimento
Concise Synthesis of Vinylheterocycles through β-Elimination under Solventless Phase Transfer Catalysis Conditions
Albanese, Domenico; et al, Organic Process Research & Development, 2008, 12(4), 736-739

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Thionyl chloride ;  2 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium ,  Barium sulfate Solvents: Xylene ;  140 °C
Riferimento
Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole
Bai, Nan; et al, Molecules, 2008, 13(4), 943-947

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Sulfuric acid ,  Sodium hypophosphite Solvents: Water ;  rt → -5 °C; < 0 °C; 3 h, < 0 °C
2.1 Reagents: Sodium bicarbonate ,  Sodium hypochlorite Solvents: Water ;  rt → 0 °C; pH 8.6 - 9, 0 °C
2.2 Reagents: Lithium chloride ,  Potassium borohydride Solvents: Ethanol ;  3 h, rt → reflux; cooled
2.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.4 Reagents: Tempo ,  Potassium bromide ;  rt → 10 °C; 15 - 20 °C; 30 min, 15 - 20 °C
Riferimento
Study on the synthesis of 4-methyl-5-formylthiazole
Zhong, Wei-hui; et al, Gaoxiao Huaxue Gongcheng Xuebao, 2009, 23(3), 486-490

4-methyl-1,3-thiazole-5-carbaldehyde Raw materials

4-methyl-1,3-thiazole-5-carbaldehyde Preparation Products

4-methyl-1,3-thiazole-5-carbaldehyde Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:82294-70-0)4-Methylthiazole-5-carboxaldehyde
Numero d'ordine:sfd18034
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:38
Prezzo ($):discuss personally

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